N-(4-{[3-(benzyloxy)propyl]sulfanyl}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[3-(benzyloxy)propyl]sulfanyl}phenyl)acetamide is a chemical compound with the molecular formula C18H21NO2S and a molecular weight of 315.4 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[3-(benzyloxy)propyl]sulfanyl}phenyl)acetamide involves several steps. One common method includes the reaction of 4-aminophenylacetic acid with 3-(benzyloxy)propyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with thioacetic acid to introduce the sulfanyl group, followed by acetylation to yield the final product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[3-(benzyloxy)propyl]sulfanyl}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Substitution reactions often involve nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-(4-{[3-(benzyloxy)propyl]sulfanyl}phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{[3-(benzyloxy)propyl]sulfanyl}phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[3-(benzyloxy)propyl]sulfanyl}phenyl)acetamide
- N-(4-{[3-(benzyloxy)propyl]sulfanyl}phenyl)propionamide
- N-(4-{[3-(benzyloxy)propyl]sulfanyl}phenyl)butyramide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H21NO2S |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-[4-(3-phenylmethoxypropylsulfanyl)phenyl]acetamide |
InChI |
InChI=1S/C18H21NO2S/c1-15(20)19-17-8-10-18(11-9-17)22-13-5-12-21-14-16-6-3-2-4-7-16/h2-4,6-11H,5,12-14H2,1H3,(H,19,20) |
InChI Key |
FSDCIDPEUSEMNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)SCCCOCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.